molecular formula C7H10IN3 B2588018 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2095408-90-3

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2588018
CAS No.: 2095408-90-3
M. Wt: 263.082
InChI Key: HUUOKELNDBTAKF-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused N-heterocyclic system combining pyrazole and pyrimidine rings . This scaffold is renowned for its rigidity, planarity, and synthetic adaptability, making it a privileged structure in medicinal chemistry . The compound features a 3-iodo substituent, a 2-methyl group, and a partially saturated pyrimidine ring (4,5,6,7-tetrahydro configuration).

Properties

IUPAC Name

3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUOKELNDBTAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine precursors.

    Cyclization: The pyrazole and pyrimidine rings are fused together through a cyclization reaction. This step often involves the use of a suitable catalyst and specific reaction conditions to ensure the correct formation of the fused ring system.

    Iodination: The introduction of the iodine atom at the 3-position is achieved through an iodination reaction. This step may involve the use of iodine or an iodine-containing reagent under controlled conditions to selectively iodinate the desired position.

    Methylation: The methyl group is introduced at the 2-position through a methylation reaction, which can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms or other functional groups present in the molecule.

    Cyclization and Ring-Opening: The fused ring system can participate in cyclization and ring-opening reactions, leading to the formation of different structural analogs.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.

    Cyclization and Ring-Opening: Catalysts such as acids or bases may be employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Researchers use this compound to probe biological pathways and understand the molecular mechanisms of action of related bioactive molecules.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Impact on Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substituents Biological Activity/Properties Key Finding Reference
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 3-I, 2-Me, tetrahydropyrimidine Antitumor potential (theoretical) Iodo group may enable radioimaging or targeted therapy
7-Trifluoromethyl PP 7-CF₃ Enhanced metabolic stability CF₃ increases lipophilicity and stability
18F-Labeled PP 2-[18F]fluoroethylamino Persistent tumor uptake (PET imaging) Tosylate precursors improve labeling efficiency
Nitro-substituted PP 6-NO₂, 5-Ph (tetrahydro) Alkylation reactivity Nitro groups facilitate electrophilic substitutions
Compounds 15 & 16 Optimized substituents at key positions 200-fold PDE4 inhibition increase Substituent positioning critical for potency

Analysis :

  • Halogen vs.
  • Hydrogenation Effects : The tetrahydropyrimidine core in the target compound may improve solubility compared to nitro-substituted analogs (e.g., 6-nitro-4,7-dihydro derivatives in ), which are more reactive but less stable .
  • Labeling Efficiency: 18F-labeled PP derivatives () demonstrate that substituent choice (e.g., fluoroethylamino vs. nitrobenzamide) significantly impacts tumor uptake, suggesting the 3-iodo derivative could be optimized for theranostics .

Biological Activity

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features an iodine atom at the 3rd position and a methyl group at the 2nd position of the pyrazolo-pyrimidine ring system. Its molecular formula is C7H10IN3C_7H_{10}IN_3 with a molecular weight of approximately 263.08 g/mol. The presence of iodine may enhance the compound's reactivity and influence its biological interactions compared to other halogenated derivatives.

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other halogenated derivatives. The following table summarizes some related compounds and their known biological activities:

Compound NameKey FeaturesBiological Activity
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Lacks iodine; simpler structureAntimicrobial properties reported
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Bromine instead of iodine; similar reactivityPotentially similar biological effects
3-Fluoro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Fluorine substitution; altered electronic propertiesVaried biological activities

The presence of iodine in this compound may enhance its reactivity and biological interactions compared to its brominated or fluorinated counterparts .

Case Studies and Research Findings

While specific case studies on this compound are sparse in current literature:

  • Synthesis and Characterization : The synthesis typically involves cyclization reactions between pyrazole and pyrimidine precursors followed by iodination and methylation processes . Understanding these synthetic routes is crucial for exploring further modifications that could enhance biological activity.
  • Binding Studies : Interaction studies involving similar compounds indicate potential binding characteristics with various biological targets. This suggests that this compound could be explored for its binding affinities in future research .

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and iodinated enolates or α,β-unsaturated carbonyl intermediates. For example:

  • Step 1 : React 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with iodine in the presence of an oxidizing agent (e.g., HIO₃) to introduce the iodine substituent.
  • Step 2 : Optimize reaction conditions (solvent: DMF or acetonitrile; temperature: 80–100°C) to improve yield and purity .
  • Key reagents : Sodium hydride or potassium carbonate as bases, and polar aprotic solvents to stabilize intermediates .

Table 1 : Example Reaction Conditions for Iodination

SubstrateReagentSolventYield (%)Reference
2-Methyl-THP derivativeI₂, HIO₃Acetonitrile65–70
Pyrazolo[1,5-a]pyrimidineNIS (N-iodosuccinimide)DMF72

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the tetrahydropyrimidine ring’s hydrogenation state and substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 2.1 ppm), while the iodine substituent deshields adjacent protons .
  • X-ray Crystallography : Resolves spatial arrangement, bond lengths (e.g., C–I bond: ~2.09 Å), and ring puckering in the solid state .
  • IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹ in non-iodinated analogs) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting the iodine atom’s electron-withdrawing effect on the pyrimidine ring. This influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites. The iodine atom creates a localized positive charge, making position 3 susceptible to nucleophilic substitution .

Q. What are the challenges in achieving regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?

  • Steric Hindrance : The methyl group at position 2 and the tetrahydropyrimidine ring’s puckering limit access to certain positions.
  • Electronic Effects : The iodine substituent directs electrophilic attacks to specific sites (e.g., position 7 in trifluoromethyl analogs) .
  • Mitigation Strategies : Use directing groups (e.g., amino or carbonyl) or transition-metal catalysts (Pd, Cu) to enhance selectivity .

Q. How does the presence of the iodo substituent influence the reactivity of this compound in cross-coupling reactions?

  • Buchwald-Hartwig Amination : The C–I bond undergoes oxidative addition with palladium catalysts, enabling coupling with aryl amines. Yields depend on ligand choice (e.g., Xantphos > PPh₃) .
  • Sonogashira Coupling : Reactivity with terminal alkynes is enhanced compared to bromo/chloro analogs due to iodine’s polarizability. Typical conditions: Pd(PPh₃)₄, CuI, and Et₃N .

Table 2 : Comparison of Halogen Reactivity in Cross-Coupling

Halogen (X)Bond Dissociation Energy (kcal/mol)Relative Reactivity (Pd)
I~55High
Br~70Moderate
Cl~85Low

Q. What contradictions exist in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be resolved?

  • Contradiction : Yields for iodination vary between 65% (HIO₃) and 72% (NIS) .
  • Resolution : Optimize solvent (acetonitrile vs. DMF) and iodine source purity. NIS reduces side reactions compared to I₂/HIO₃ .

Methodological Notes

  • Experimental Design : Always include control reactions (e.g., non-iodinated analogs) to benchmark spectroscopic and reactivity data .
  • Data Analysis : Use Gaussian or ORCA software for DFT calculations, and Mercury for X-ray data visualization .

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